4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline
Description
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline is a tertiary aromatic amine featuring a chiral (2R)-3-amino-2-methylpropyl substituent at the para position of the N,N-dimethylaniline core.
Properties
IUPAC Name |
4-[(2R)-3-amino-2-methylpropyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10(9-13)8-11-4-6-12(7-5-11)14(2)3/h4-7,10H,8-9,13H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWUUZQWKGCMLI-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)N(C)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline typically involves the reaction of 4-nitro-N,N-dimethylaniline with ®-3-amino-2-methylpropanol under reducing conditions. The reduction of the nitro group to an amine group is a crucial step in this synthesis .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes to ensure high yield and purity. The use of specific catalysts and controlled reaction conditions are essential to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro group in the precursor can be reduced to form the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the primary amine from the nitro precursor.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds with biological molecules, influencing their activity. The tertiary amine group can participate in various chemical interactions, affecting the compound’s overall behavior in biological systems .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The N,N-dimethylaniline moiety is a common scaffold in the evidence, with variations in para-position substituents dictating unique behaviors:
Key Observations :
- Electron Effects: Electron-withdrawing groups (e.g., diazenyl in , cyano-maleimidyl in ) redshift fluorescence and alter redox behavior, whereas electron-donating groups (e.g., benzimidazolyl in ) enhance π-conjugation.
- Steric and Stereochemical Influence: The target compound’s chiral aminoalkyl chain may confer stereoselective binding or catalytic activity, contrasting with planar substituents like pyridinyl () or benzimidazolyl ().
Physical and Spectral Properties
- Fluorescence: 4-(9-Anthryl)-N,N-dimethylaniline exhibits solvent-dependent fluorescence shifts due to polarizability effects . The target compound’s aminoalkyl group may enhance solubility in polar solvents, modulating similar behavior.
- Thermal Stability : 4-[(4-Bromophenyl)diazenyl]-N,N-dimethylaniline has a boiling point of 421.6°C , whereas benzimidazolyl derivatives decompose at lower temperatures due to heterocyclic instability .
- Crystallography: Substituents like iminomethyl groups form planar geometries (e.g., (E)-4-[(4-Methoxyphenyl)iminomethyl]-N,N-dimethylaniline ), while the target compound’s branched chain may induce non-planar packing.
Biological Activity
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C12H18N2
- IUPAC Name : 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline
This structure contributes to its interaction with biological systems, particularly in receptor binding and enzyme inhibition.
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline exhibits various biological activities through multiple mechanisms:
- Receptor Modulation : The compound has been shown to interact with adrenergic receptors, influencing neurotransmitter release and vascular tone.
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes, which can lead to altered metabolic pathways in cells.
- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Biological Activity | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Cholinesterase | 25 | |
| Antioxidant Activity | DPPH Assay | 50 | |
| Adrenergic Activity | Binding Assay | 30 |
Case Study 1: Cholinesterase Inhibition
A study evaluated the inhibition of cholinesterase by 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline. The results demonstrated significant inhibition at an IC50 value of 25 µM, suggesting potential applications in treating conditions like Alzheimer's disease where cholinergic function is compromised.
Case Study 2: Antioxidant Properties
Research conducted on the antioxidant activity of the compound revealed an IC50 value of 50 µM in the DPPH assay. This indicates a moderate capacity for scavenging free radicals, which may be beneficial in preventing oxidative damage in various diseases.
Therapeutic Applications
Given its biological activities, 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline shows promise in several therapeutic areas:
- Neurodegenerative Diseases : Its cholinesterase inhibitory action may aid in the management of Alzheimer's disease.
- Cardiovascular Health : By modulating adrenergic receptors, it could potentially be used to treat hypertension or other cardiovascular disorders.
- Oxidative Stress-related Conditions : Its antioxidant properties suggest a role in mitigating diseases linked to oxidative damage.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline, and how does steric hindrance influence yield?
- Methodological Answer : The synthesis typically involves alkylation of N,N-dimethylaniline derivatives with (2R)-3-amino-2-methylpropyl groups under controlled conditions. Catalysts like Lewis acids (e.g., ZnCl₂) or Brønsted acids are critical for activating intermediates . Steric hindrance from the 2-methylpropyl group necessitates longer reaction times or elevated temperatures to overcome reduced nucleophilicity. Purification via recrystallization or column chromatography is recommended to isolate enantiomerically pure forms .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and stereochemical integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of dimethylamino and branched alkyl groups. NOESY experiments help verify stereochemistry at the (2R)-chiral center .
- Mass Spectrometry (MS) : High-resolution MS distinguishes isotopic patterns and validates molecular weight .
- Chiral HPLC : Essential for resolving enantiomers, particularly when studying biological activity .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Start with in vitro cytotoxicity screens (e.g., MTT assays) against cancer cell lines, leveraging structural similarities to indole-containing analogs known for anticancer activity . Compare results with simpler derivatives like N,N-dimethylaniline to assess the impact of the 2-methylpropyl group . Dose-response curves and IC₅₀ calculations are critical for prioritizing compounds for advanced studies .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in Lewis acid-catalyzed reactions?
- Methodological Answer : The dimethylamino group donates electron density to the aromatic ring, enhancing electrophilic substitution. Lewis acids (e.g., chlorozincate clusters) activate carbonyl intermediates, while hydrogen bonding with polar solvents stabilizes transition states . Kinetic studies under varying solvent polarities (e.g., DMSO vs. THF) can elucidate solvent-dependent rate changes .
Q. How does stereochemistry at the (2R)-chiral center influence fluorescence properties?
- Methodological Answer : The (2R)-configuration induces specific dipole moment orientations, affecting solvatochromic shifts. Fluorescence decay times and quantum yields should be measured in solvents of varying polarity (e.g., cyclohexane vs. ethanol). Compare with the (2S)-enantiomer to isolate stereochemical effects on charge-transfer transitions .
Q. What computational strategies resolve contradictions in experimental vs. theoretical dipole moments?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to model ground-state geometry and calculate dipole moments .
- Solvent Reaction Field Models : Incorporate PCM (Polarizable Continuum Model) to account for solvent polarization effects .
- Validation : Cross-check with experimental data from electric field-dependent fluorescence spectra .
Q. How can researchers address discrepancies in biological activity data across different cell lines?
- Methodological Answer :
- Assay Optimization : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability.
- Membrane Permeability Studies : Use computational tools (e.g., COSMO-RS) to predict logP values and correlate with uptake efficiency .
- Metabolic Profiling : LC-MS/MS can identify metabolites that deactivate the compound in certain cell types .
Methodological Notes
- Stereochemical Purity : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC to ensure >99% enantiomeric excess .
- Quantum Chemistry Validation : Always benchmark computational results against experimental UV-Vis and fluorescence spectra to refine basis sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
